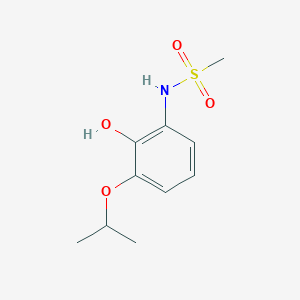![molecular formula C11H11NO5 B14842665 [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid CAS No. 1393547-35-7](/img/structure/B14842665.png)
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with acetyl and methoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-Pyridinylacetic acid: This compound shares the pyridine ring structure but lacks the acetyl and methoxycarbonyl groups.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar core structure but differ in the specific substituents and their positions.
Uniqueness: The presence of both acetyl and methoxycarbonyl groups in [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1393547-35-7 |
|---|---|
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-(4-acetyl-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)7-3-8(5-10(14)15)12-9(4-7)11(16)17-2/h3-4H,5H2,1-2H3,(H,14,15) |
Clé InChI |
PJJDROLPAAPDEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





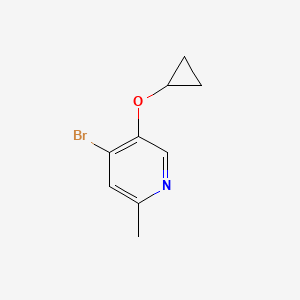
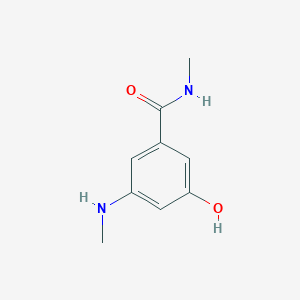
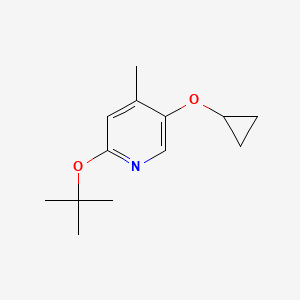
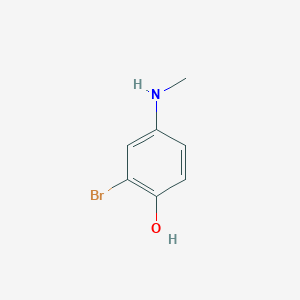
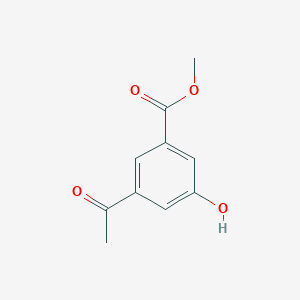

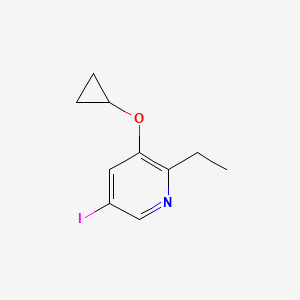


![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
